N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
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Overview
Description
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a synthetic organic compound characterized by the presence of a benzylamino group and a hexafluoropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide typically involves the reaction of benzylamine with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may act as a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives
Uniqueness
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C12H12F6N2O |
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Molecular Weight |
314.23 g/mol |
IUPAC Name |
N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C12H12F6N2O/c1-8(21)20-10(11(13,14)15,12(16,17)18)19-7-9-5-3-2-4-6-9/h2-6,19H,7H2,1H3,(H,20,21) |
InChI Key |
XJSNEJJAMQEOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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